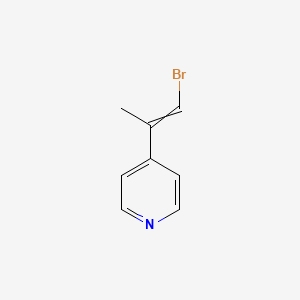
methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate
Descripción general
Descripción
“Methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate” is a chemical compound with the molecular formula C11H8Br2N2O3 . It is a derivative of indazole, which is a heterocyclic compound. Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods. Some of the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has an average mass of 376.001 Da and a monoisotopic mass of 373.890167 Da .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- A study conducted by Dzygiel et al. (2004) explored the synthesis and structural properties of N-acetylated derivatives of heterocyclic compounds similar to methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate. The research focused on the regioselective acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and the spectroscopic, structural, and conformational characteristics of the resulting compounds were thoroughly investigated using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).
Molecular Synthesis and Application
- Parsons et al. (2011) focused on the regioselective dibromination of methyl indole-3-carboxylate, a molecule structurally related to methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate. This study highlighted the synthesis of 5,6-dibromoindoles and their application in constructing natural and non-natural derivatives, emphasizing the compound's utility as a building block in chemical synthesis (Parsons et al., 2011).
Thermodynamic Properties
- Research by Orozco-Guareño et al. (2019) delved into the thermodynamic aspects, focusing on the molar standard enthalpy of formation for indazole derivatives. This work provides critical insights into the energetic and structural implications of substituent groups like carbonyl and acetate on such compounds, which is essential for understanding the stability and reactivity of methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate (Orozco-Guareño et al., 2019).
Reaction Mechanisms and Structural Elucidation
- A study by Metz et al. (2010) explored the synthesis of complex heterocyclic structures involving steps like condensation and N-acetylation. The research included X-ray crystal structure determinations to confirm the product structures, providing a framework for understanding reaction mechanisms and structural aspects relevant to compounds like methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate (Metz et al., 2010).
Propiedades
IUPAC Name |
methyl 2-acetyl-5,7-dibromoindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O3/c1-5(16)15-4-6-3-7(12)8(11(17)18-2)9(13)10(6)14-15/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNCFXJNKJPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C(=C(C2=N1)Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)





![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)


![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)